3-({[2,3'-bifuran]-5-yl}methyl)-1-cyclopentylurea
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Overview
Description
3-({[2,3’-bifuran]-5-yl}methyl)-1-cyclopentylurea is an organic compound that features a unique structure combining a bifuran moiety with a cyclopentylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2,3’-bifuran]-5-yl}methyl)-1-cyclopentylurea typically involves the reaction of 2,3’-bifuran-5-carbaldehyde with cyclopentylamine, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-({[2,3’-bifuran]-5-yl}methyl)-1-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-based carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-based carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
3-({[2,3’-bifuran]-5-yl}methyl)-1-cyclopentylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-({[2,3’-bifuran]-5-yl}methyl)-1-cyclopentylurea involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes or receptors, modulating their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-2-thien-2-yl-4,5-dihydrofuran-3-carbonitrile
- 2-(1-Benzofuran-2-yl)-5-propyl-4,5-diphenyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-4,5-dihydro-2,2’-bifuran-3-carbonitrile
Uniqueness
3-({[2,3’-bifuran]-5-yl}methyl)-1-cyclopentylurea is unique due to its combination of a bifuran moiety with a cyclopentylurea group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopentyl-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(17-12-3-1-2-4-12)16-9-13-5-6-14(20-13)11-7-8-19-10-11/h5-8,10,12H,1-4,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXIFTSSBVOJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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